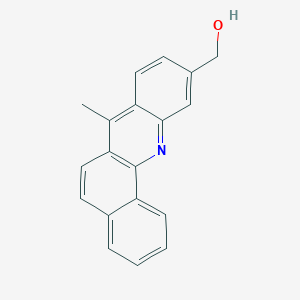

10-Hydroxymethyl-7-methylbenz(c)acridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10-Hydroxymethyl-7-methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

10-Hydroxymethyl-7-methylbenz(c)acridine can be synthesized through various methods, including the use of heterogeneous catalysts like SBA-Pr-SO₃H. This method allows for efficient preparation under solvent-free conditions, yielding high purity products with minimal by-products. The synthesis typically involves a condensation reaction between aromatic aldehydes and amines, showcasing the compound's versatility in organic synthesis .

Antibacterial Properties

Research indicates that acridine derivatives, including this compound, exhibit significant antibacterial activity. In vitro studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .

Anticancer Potential

Acridine derivatives have shown promise as anticancer agents. They function by intercalating DNA and disrupting cellular processes, which may lead to apoptosis in cancer cells. Studies have highlighted the potential of these compounds in targeting specific cancer types, thereby contributing to the development of novel chemotherapeutics .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Certain derivatives exhibited IC₅₀ values in the nanomolar range, indicating strong inhibitory effects that could be harnessed for therapeutic purposes .

Applications in Material Science

Acridines are also utilized as dyes and fluorescent materials due to their photophysical properties. The incorporation of this compound into polymer matrices has been explored for applications in bioimaging and sensor technologies, leveraging its fluorescence for enhanced visualization of biomolecules .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several acridine derivatives against common pathogens. The results indicated that this compound displayed superior activity against Bacillus subtilis with an MIC of 125 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of acridine derivatives in vitro. The study found that certain compounds could reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents, highlighting their therapeutic potential in treating neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Antibacterial Activity | Treatment against Staphylococcus aureus | MIC values as low as 125 µg/mL |

| Anticancer Potential | DNA intercalation leading to apoptosis | Effective against various cancer cell lines |

| Enzyme Inhibition | AChE and BChE inhibitors | IC₅₀ values in the nanomolar range |

| Material Science | Dyes and fluorescent materials | Useful for bioimaging applications |

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CH2OH) at position 10 is susceptible to oxidation. Under acidic or alkaline conditions, this group can oxidize to form a carboxylic acid or ketone. For example:

- Oxidation to carboxylic acid : Treatment with strong oxidizing agents (e.g., KMnO4/H2SO4) converts the hydroxymethyl group to a carboxyl group, yielding 10-carboxy-7-methylbenz(c)acridine .

- Selective oxidation : Controlled oxidation using OsO4 in pyridine forms cis-dihydroxy derivatives via epoxidation at the K-region (positions 5,6), followed by hydrolysis .

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| This compound | KMnO4, H2SO4 | 10-Carboxy-7-methylbenz(c)acridine | |

| This compound | OsO4, pyridine | cis-5,6-Dihydroxy-5,6-dihydro derivative |

Nucleophilic Substitution

The acridine core facilitates nucleophilic substitution at position 9 due to electron-deficient aromatic rings. The hydroxymethyl group enhances reactivity by polarizing the adjacent C-H bonds:

- Halogenation : Reaction with SOCl2 converts the hydroxymethyl group to a chloromethyl derivative (10-chloromethyl-7-methylbenz(c)acridine) .

- Amination : Nucleophilic attack by amines (e.g., NH3) at position 9 yields 9-amino-10-hydroxymethyl-7-methylbenz(c)acridine .

Table 2: Nucleophilic Substitution Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | SOCl2 | 10-Chloromethyl-7-methylbenz(c)acridine | |

| This compound | NH3/EtOH | 9-Amino-10-hydroxymethyl-7-methylbenz(c)acridine |

Esterification and Ether Formation

The hydroxymethyl group participates in esterification and etherification:

- Ester formation : Reaction with acetic anhydride yields 10-acetoxymethyl-7-methylbenz(c)acridine .

- Ether synthesis : Alkylation with alkyl halides (e.g., CH3I) produces 10-alkoxymethyl derivatives .

Table 3: Esterification/Etherification Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | (CH3CO)2O | 10-Acetoxymethyl-7-methylbenz(c)acridine | |

| This compound | CH3I, K2CO3 | 10-Methoxymethyl-7-methylbenz(c)acridine |

Photochemical Reactions

Under UV irradiation, benz(c)acridines undergo photo-oxidation. For this compound:

- Photo-oxidation : Irradiation at 365 nm in methanol generates dihydroxy-methoxy derivatives via singlet oxygen-mediated pathways, similar to 7-methylbenz(c)acridine .

Metabolic Activation

In biological systems, this compound is metabolized to reactive intermediates:

- Dihydrodiol formation : Cytochrome P450 enzymes oxidize the acridine core to form 3,4-dihydrodiol derivatives, which are further metabolized to diol epoxides (proximate carcinogens) .

- Conjugation reactions : The hydroxymethyl group undergoes glucuronidation or sulfation to enhance excretion .

Table 4: Metabolic Pathways

| Metabolite | Enzyme System | Biological Activity | Reference |

|---|---|---|---|

| 3,4-Dihydrodiol derivative | CYP450 | Pro-carcinogenic | |

| Diol epoxide | Epoxide hydrolase | DNA-adduct formation |

Reduction Reactions

Catalytic hydrogenation reduces the acridine’s aromatic rings:

- Selective reduction : Hydrogenation with Pd/C selectively saturates the benzene rings, yielding tetrahydro-10-hydroxymethyl-7-methylbenz(c)acridine .

Key Research Findings

- Reactivity at Position 9 : The electron-deficient acridine core directs nucleophilic substitution to position 9, enabling diverse functionalization .

- K-Region Epoxidation : OsO4-mediated epoxidation at positions 5,6 produces dihydroxy derivatives critical for studying carcinogenicity .

- Biological Relevance : Metabolic activation to diol epoxides underscores its potential genotoxicity, aligning with benz(c)acridine carcinogenicity profiles .

Eigenschaften

CAS-Nummer |

160543-08-8 |

|---|---|

Molekularformel |

C19H15NO |

Molekulargewicht |

273.3 g/mol |

IUPAC-Name |

(7-methylbenzo[c]acridin-10-yl)methanol |

InChI |

InChI=1S/C19H15NO/c1-12-15-8-6-13(11-21)10-18(15)20-19-16(12)9-7-14-4-2-3-5-17(14)19/h2-10,21H,11H2,1H3 |

InChI-Schlüssel |

RFUAMQCKKXWCFF-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |

Kanonische SMILES |

CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |

Key on ui other cas no. |

160543-08-8 |

Synonyme |

10-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.